molecular formula C12H11ClN2OS B2625878 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime CAS No. 860788-21-2

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime

Cat. No.: B2625878
CAS No.: 860788-21-2
M. Wt: 266.74
InChI Key: PHFXDYCHLYHVPO-OVCLIPMQSA-N
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Description

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime is a chemical compound of significant interest in specialized research and development, particularly within the field of agrochemistry. Its structure incorporates both a thiazole ring and an oxime functional group, motifs that are frequently associated with bioactive properties in medicinal and agricultural chemistry . Scientific literature indicates that structurally related pyrazole oxime compounds carrying substituted thiazole rings have demonstrated promising insecticidal and acaricidal (mite-killing) activities in biological evaluations . The thiazole ring is a privileged scaffold in drug and pesticide discovery due to its unique chemical properties and its ability to interact with biological targets . As such, this compound serves as a valuable building block or intermediate for researchers designing and synthesizing novel molecules to investigate new modes of action against pests. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(NE)-N-[1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-7-11(8(2)15-16)17-12(14-7)9-3-5-10(13)6-4-9/h3-6,16H,1-2H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFXDYCHLYHVPO-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)/C(=N/O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.

    Formation of the Oxime Group: The oxime group is formed by reacting the ethanone derivative with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogues:

Compound Name Substituents Key Structural Differences Biological Activity (if reported) Reference
Target Oxime 4-Chlorophenyl (C6H4Cl), methyl (CH3), ethanone oxime Oxime group at position 5 Not explicitly reported
Chalcone-Thiazole Hybrids Varied aryl groups (e.g., 4-Cl, 3-Cl, 4-F) Chalcone (α,β-unsaturated ketone) linked to thiazole DNA gyrase B inhibition (IC50: 48–51.7 µM; pIC50: ~7.3)
1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone Phenyl (C6H5) at position 2 No chlorine substitution Purity: 95% (commercial availability)
2-Bromo-1-(2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl)-1-ethanone Bromine at position 1 Bromination enhances molecular weight (330.62 g/mol) Not reported
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone Amino (NH2) at position 2 Reduced steric bulk; altered polarity CAS 30748-47-1; Formula C6H8N2OS

Key Observations :

  • Bromination : Brominated derivatives (e.g., ) exhibit higher molecular weights, which may influence pharmacokinetics.
  • Oxime vs. Ketone : The oxime group introduces hydrogen-bonding capability, which could enhance solubility or receptor binding compared to the parent ketone .

Biological Activity

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antiviral properties, cytotoxicity, and structure-activity relationships (SAR) based on recent studies.

  • IUPAC Name : this compound
  • CAS Number : Not explicitly listed in the search results.
  • Molecular Formula : C12H10ClN2OS
  • Molecular Weight : Approximately 250.74 g/mol

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiazole derivatives, including those similar to this compound. Research published in the Journal of Medicinal Chemistry indicates that thiazole compounds exhibit significant antiviral activity against flaviviruses, such as the yellow fever virus. The study identified that specific structural modifications could enhance antiviral potency while reducing cytotoxicity .

Table 1: Antiviral Activity Summary

CompoundEC50 (µM)CC50 (µM)Therapeutic Index
Parent Compound M02501352.7
Modified Compound 11513.52.7
Compound 36~10>100>10

The therapeutic index (TI) indicates that modifications to the thiazole core can lead to compounds with improved safety profiles and efficacy against viral infections.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety of potential therapeutic agents. In vitro studies have shown that while some thiazole derivatives exhibit moderate antiviral activity, they also present varying levels of cytotoxicity. The SAR analysis revealed that certain substitutions on the thiazole ring can significantly affect both antiviral potency and cytotoxic effects .

Case Study 1: Structure Modification for Enhanced Activity

A study focused on modifying the structure of a parent thiazole compound (M02) to create derivatives with enhanced biological activity. The introduction of an amide group in place of a Michael acceptor resulted in a compound (11) that displayed an EC50 value of 5 µM against yellow fever virus, significantly lower than its predecessor .

Case Study 2: Thiazole Derivatives in Antiviral Research

Another investigation into thiazole derivatives found that compounds with specific aromatic substitutions showed better inhibitory effects on viral replication compared to their parent structures. This research emphasizes the importance of structural features in developing effective antiviral agents .

Q & A

Q. Table 1. Comparative Reactivity of Thiazole-Oxime Derivatives

DerivativeBiological Activity (IC₅₀, μM)LogPReference
Parent Oxime12.5 (Anticancer)3.2
4-Fluorophenyl Analog8.7 (Antiviral)2.9
Methoxyphenyl Analog25.4 (Anti-inflammatory)3.8

Q. Table 2. Optimized Synthesis Conditions

ParameterConditionYield (%)Purity (%)
Solvent (Ethanol)Reflux, 24 h68.999.5
Solvent (DMF)80°C, 12 h72.398.1
Catalyst (HCl)0.1 M, 6 h65.497.8

Key Recommendations for Researchers

  • Prioritize in silico screening (AutoDock/Multiwfn) before synthetic efforts to predict bioactivity .
  • Address crystallization challenges by modifying substituents to enhance hydrogen-bonding networks .
  • Resolve conflicting bioactivity data using metabolomic profiling and kinetic solubility assays .

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